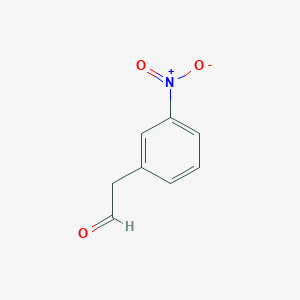

2-(3-Nitrophenyl)acetaldehyde

Overview

Description

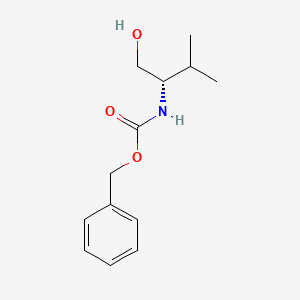

2-(3-Nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as penicillin g acylase .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-(3-Nitrophenyl)acetaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound might be involved in similar reactions.

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties .

Result of Action

Based on the potential reactions it can undergo, it might lead to the formation of oximes or hydrazones .

Action Environment

It’s known that the reaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones is acid-catalyzed . This suggests that the pH of the environment might influence the action of this compound.

Biochemical Analysis

Cellular Effects

It is known that aldehydes can cause significant dose-dependent increases of cytotoxicity, ROS level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells .

Molecular Mechanism

Aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that aldehydes can cause lipid peroxidation in cell membranes and significantly increase the levels of intracellular reactive oxygen species (ROS) and H2O2, leading to oxidative stress .

Dosage Effects in Animal Models

It is known that the physiological effects of aldehydes are directly linked to the inefficient metabolism of acetaldehyde by the ALDH2*2 genetic variant for those of East Asian descent .

Metabolic Pathways

It is known that there are four metabolic pathways of acetaldehyde found in the human body, including three oxidative pathways and one non-oxidative pathway .

Transport and Distribution

It is known that auxin, a plant hormone, is biosynthesized and then directionally transported to its responsive site .

Subcellular Localization

It is known that proteins can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Nitrophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the nitration of phenylacetaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Another method involves the reaction of phenylacetaldehyde with trifluoroacetic acid and L-proline in the presence of an organocatalyst such as copper(I) bromide . This method provides a chiral, organocatalytic route to the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 2-(3-Nitrophenyl)acetic acid.

Reduction: 2-(3-Aminophenyl)acetaldehyde.

Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)acetaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antiviral and anticancer properties.

Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-(4-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the para position.

2-(2-Nitrophenyl)acetaldehyde: Similar structure but with the nitro group in the ortho position.

Phenylacetaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2-(3-Nitrophenyl)acetaldehyde is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group allows for specific interactions and reactions that are not possible with the ortho or para isomers. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name |

2-(3-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHVOPHKSRVNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468064 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66146-33-6 | |

| Record name | 2-(3-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.